An In-depth Technical Guide to [D-Phe12]-Bombesin: Structure, Function, and Experimental Analysis
An In-depth Technical Guide to [D-Phe12]-Bombesin: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Phe12]-Bombesin is a synthetic analog of the naturally occurring tetradecapeptide bombesin. By substituting the L-histidine at position 12 with a D-phenylalanine, this modification transforms the peptide from a potent agonist to a specific and competitive antagonist of bombesin receptors. This alteration has made [D-Phe12]-Bombesin and its derivatives invaluable tools in elucidating the physiological and pathological roles of bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP). Furthermore, these antagonists hold significant therapeutic potential, particularly in oncology, due to the overexpression of bombesin receptors in various cancers. This guide provides a comprehensive overview of the structure, function, and experimental evaluation of [D-Phe12]-Bombesin, intended for researchers and professionals in the field of drug development.
Structure and Chemical Properties
The primary structure of bombesin is a 14-amino acid peptide with the sequence: pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2. The key modification in [D-Phe12]-Bombesin is the replacement of the L-histidine residue at position 12 with a D-phenylalanine residue.
Amino Acid Sequence of [D-Phe12]-Bombesin: pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe -Leu-Met-NH2
This single stereochemical alteration at position 12 is critical for its antagonist activity. The D-amino acid substitution disrupts the conformational structure necessary for receptor activation while preserving the binding affinity to the receptor.
Function and Mechanism of Action
[D-Phe12]-Bombesin functions as a competitive antagonist at bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR), also known as BB2, and to a lesser extent, the neuromedin B receptor (NMBR) or BB1.[1] As a competitive antagonist, [D-Phe12]-Bombesin binds to the same site on the receptor as the endogenous ligands (bombesin, GRP) but fails to induce the conformational change required for receptor activation and downstream signaling.[1] This effectively blocks the physiological effects of bombesin and GRP, which include smooth muscle contraction, exocrine and endocrine secretions, and cellular proliferation.[2] The primary mechanism of its antagonist action is the inhibition of agonist-induced signaling cascades.
Quantitative Pharmacological Data
The antagonist potency of [D-Phe12]-Bombesin and its analogs has been quantified in various in vitro systems. The following tables summarize key quantitative data from the literature.
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| [D-Phe12]-Bombesin | Receptor Binding | Pancreatic Acini | Ki | 4.7 µM | [3] |
| Amylase Release Inhibition | Pancreatic Acini | IC50 | 4 µM | [1][3] | |
| Receptor Binding | Rat Brain Slices | IC50 | ~2 µM | [4] | |
| [D-Phe12, Leu14]-Bombesin | Receptor Binding | Rat Brain Slices | IC50 | ~2 µM | [4] |
| Amylase Release Inhibition | Pancreatic Acini | IC50 | 4 µM | ||
| [Tyr4, D-Phe12]-Bombesin | Receptor Binding | Rat Brain Slices | IC50 | ~2 µM | [4] |
| Amylase Release Inhibition | Pancreatic Acini | IC50 | 4 µM | [1] |
Bombesin Receptor Signaling Pathways
Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation of these receptors by an agonist initiates a cascade of intracellular signaling events. [D-Phe12]-Bombesin competitively inhibits the initiation of these pathways.
Caption: Bombesin Receptor Signaling Pathway and Antagonism by [D-Phe12]-Bombesin.
Detailed Experimental Protocols
The following are example protocols for key experiments used to characterize [D-Phe12]-Bombesin, based on methodologies described in the scientific literature.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of [D-Phe12]-Bombesin for bombesin receptors.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol:
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Membrane Preparation:
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Homogenize cells or tissues expressing bombesin receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
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Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
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Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
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Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
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Binding Assay:
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In a 96-well plate, add the following to each well:
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50 µL of cell membrane preparation (e.g., 10-50 µg protein/well).
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50 µL of radiolabeled bombesin analog (e.g., ¹²⁵I-[Tyr4]-Bombesin) at a final concentration near its Kd.
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50 µL of varying concentrations of [D-Phe12]-Bombesin (or other unlabeled competitor).
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For total binding, add 50 µL of assay buffer instead of the competitor.
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For non-specific binding, add 50 µL of a high concentration of unlabeled bombesin (e.g., 1 µM).
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-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
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Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in assay buffer, using a vacuum manifold.
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Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Amylase Release Assay
This functional assay measures the ability of [D-Phe12]-Bombesin to inhibit bombesin-stimulated amylase secretion from pancreatic acini.
Protocol:
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Preparation of Pancreatic Acini:
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Isolate the pancreas from a guinea pig or rat and digest it with collagenase in a buffer (e.g., HEPES-Ringer buffer) supplemented with essential amino acids and bovine serum albumin.
-
Mechanically disperse the acini by gentle pipetting.
-
Filter the acinar suspension through a nylon mesh to remove undigested tissue.
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Wash the acini by centrifugation and resuspend them in fresh buffer.
-
-
Amylase Release Experiment:
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Pre-incubate aliquots of the acinar suspension with varying concentrations of [D-Phe12]-Bombesin for a specified time (e.g., 15 minutes) at 37°C.
-
Add a submaximal concentration of bombesin (e.g., 1 nM) to stimulate amylase release and continue the incubation for a set period (e.g., 30 minutes).
-
Include control tubes with no additions (basal release) and with bombesin alone (stimulated release).
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Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.
-
-
Amylase Activity Measurement:
-
Collect the supernatant, which contains the released amylase.
-
Measure the amylase activity in the supernatant using a commercially available kit or a standard enzymatic assay (e.g., based on the hydrolysis of a chromogenic substrate).
-
Measure the total amylase content in an aliquot of the acinar suspension that has been lysed (e.g., with sonication or detergent).
-
-
Data Analysis:
-
Express the amylase release as a percentage of the total cellular amylase.
-
Calculate the bombesin-stimulated amylase release by subtracting the basal release from the release in the presence of bombesin.
-
Plot the percentage inhibition of bombesin-stimulated amylase release against the logarithm of the [D-Phe12]-Bombesin concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Intracellular Calcium Flux Assay
This assay determines whether a compound acts as an agonist or antagonist by measuring changes in intracellular calcium concentration.
Protocol:
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Cell Preparation:
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Plate cells expressing bombesin receptors (e.g., PC-3 cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
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Measure the baseline fluorescence for a short period.
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To test for antagonist activity, inject varying concentrations of [D-Phe12]-Bombesin into the wells and continue to monitor the fluorescence.
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After a short pre-incubation with the antagonist, inject a known concentration of bombesin (agonist) and record the fluorescence signal.
-
As a positive control, inject a calcium ionophore (e.g., ionomycin) to determine the maximum calcium response.
-
-
Data Analysis:
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The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Agonists will induce an increase in fluorescence upon injection.
-
Antagonists will not cause an increase in fluorescence on their own and will inhibit the fluorescence increase induced by a subsequent addition of an agonist.
-
Quantify the peak fluorescence response and plot it against the concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
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Conclusion
[D-Phe12]-Bombesin and its analogs are powerful pharmacological tools for studying the bombesin receptor system. Their specific and competitive antagonist properties have been instrumental in defining the roles of bombesin/GRP in health and disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize these compounds in their studies. Further research into the structure-activity relationships of bombesin receptor antagonists will continue to drive the development of novel therapeutic agents for a range of diseases, including cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
